Lenalidomide-CO-C1-amine hydrochloride is a derivative of lenalidomide, a well-known thalidomide analog that exhibits significant immunomodulatory, antiangiogenic, and antineoplastic properties. This compound is primarily utilized in the treatment of various hematologic malignancies, including multiple myeloma and myelodysplastic syndromes. Lenalidomide itself has been pivotal in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth .
Lenalidomide-CO-C1-amine hydrochloride is classified as an imidazole derivative and is recognized for its role in medicinal chemistry, particularly in the development of therapies targeting hematological cancers. Its molecular formula is C18H21N3O3·HCl, and it is often used as a model compound for studying the synthesis and reactions of other thalidomide analogs .
The synthesis of lenalidomide-CO-C1-amine hydrochloride typically involves several key steps:
Industrial production emphasizes high-purity reagents and advanced chromatographic techniques like high-performance liquid chromatography (HPLC) to ensure product stability and purity.
The molecular structure of lenalidomide-CO-C1-amine hydrochloride can be represented as follows:
The compound's structure allows for interactions with various biological targets, facilitating its therapeutic effects in cancer treatment .
Lenalidomide-CO-C1-amine hydrochloride participates in several chemical reactions:
Key reagents used include:
These reactions are typically conducted under controlled temperature and pH conditions to optimize yield and selectivity .
Lenalidomide-CO-C1-amine hydrochloride exerts its effects through multiple mechanisms:
These mechanisms highlight its multifaceted role in cancer therapy.
Analytical methods such as titration or ionic chromatography are employed to determine purity and concentration during synthesis .
Lenalidomide-CO-C1-amine hydrochloride has diverse applications across various fields:
Additionally, it plays a role in pharmaceutical development aimed at creating new therapeutic agents with improved efficacy profiles .
Immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide, represent a groundbreaking class of therapeutics that revolutionized cancer treatment by serendipitously uncovering the potential of targeted protein degradation. Initially introduced in the 1950s as a sedative and antiemetic, thalidomide was withdrawn due to teratogenic effects but later repurposed for erythema nodosum leprosum. The pivotal转折点 occurred in the 1990s when thalidomide demonstrated efficacy against multiple myeloma (MM), leading to the development of safer derivatives—lenalidomide and pomalidomide [3]. The molecular mechanism remained elusive until 2010, when thalidomide was found to bind cereblon (CRBN), a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. This binding reprograms the ligase to ubiquitinate disease-relevant neosubstrates like IKZF1/3 and CK1α, leading to their proteasomal degradation. This discovery established IMiDs as pioneering "molecular glues," laying the foundation for rational degrader design [3] [8].
Table 1: Key Neosubstrates in IMiD Pharmacology
Neosubstrate | Biological Role | Therapeutic Relevance | Degraded By |
---|---|---|---|
IKZF1/3 | Transcription factors regulating B-cell development | Anti-myeloma activity | Lenalidomide, Pomalidomide |
CK1α | Serine/threonine kinase | Anti-5q MDS activity | Lenalidomide |
SALL4 | Developmental transcription factor | Teratogenicity (off-target) | Thalidomide, Pomalidomide |
GSPT1 | Translation termination factor | Anti-leukemia activity | CC-885 derivatives |
Lenalidomide and its derivatives function by inserting themselves into a hydrophobic pocket in the C-terminal domain of CRBN, inducing conformational changes that create a neomorphic interface for substrate recognition. Structurally, lenalidomide comprises two critical moieties: a glutarimide ring that anchors to CRBN and a phthalimide ring that dictates neosubstrate selectivity. Modifications at the 4, 5, or 6 positions of the phthalimide ring profoundly alter degradation specificity. For example, 6-fluoro lenalidomide enhances degradation of therapeutic targets (IKZF1/3, CK1α) while minimizing off-target degradation of SALL4, a protein linked to teratogenicity [5] [8]. Lenalidomide-CO-C1-amine HCl exemplifies a strategically modified derivative where an amine-functionalized linker is conjugated at the phthalimide’s 4'-position via a carbonyl spacer (structure: NCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1). This modification preserves CRBN binding while enabling modular assembly of PROTACs [6]. The CO-C1 linker (─C(O)CH2─) balances flexibility and stability, facilitating optimal ternary complex formation between the E3 ligase and the target protein [1] [6].
Table 2: Linker Attachment Strategies in Lenalidomide Derivatives
Derivative | Attachment Position | Linker Chemistry | Application |
---|---|---|---|
Lenalidomide-CO-C1-amine HCl | 4'-position (phthalimide) | Amide-functionalized alkyl linker (─C(O)CH₂NH₂) | PROTAC synthesis |
5-hydroxythalidomide | 5-position | Hydroxyl group (─OH) | SALL4-selective degraders |
6-fluoro lenalidomide | 6-position | Fluorine substitution | Selective IKZF1/3 degradation |
Lenalidomide-5'-CO-C1-amine HCl | 5-position | Amide-functionalized alkyl linker | Alternative PROTAC designs |
PROteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-based pharmacology to event-driven degradation. These heterobifunctional molecules consist of an E3 ligase ligand (e.g., lenalidomide derivatives), a target protein binder, and a connecting linker. Unlike molecular glues, which induce direct E3-substrate interactions, PROTACs act as matchmakers that simultaneously engage both proteins. Lenalidomide-CO-C1-amine HCl serves as a versatile CRBN-recruiting moiety in PROTACs due to its small molecular weight (352.78 g/mol), amine handle for conjugation, and well-characterized exit vector [1] . The amine group enables coupling to carboxylic acid-containing target ligands via amide bonds or reactions with activated esters, streamlining PROTAC synthesis. For example, conjugating this building block to BET bromodomain inhibitors yields PROTACs that degrade oncoproteins like BRD4 without inducing collateral neosubstrate degradation [5] [10]. Recent advances include photoswitchable derivatives (e.g., Lenalidomide-Photoswitch2-NH₂), where azobenzene linkers allow light-controlled degradation, highlighting the modularity enabled by functionalized lenalidomide scaffolds [9].
Table 3: PROTAC Design Components Using Lenalidomide Derivatives
Component | Role | Example in Lenalidomide-CO-C1-amine HCl |
---|---|---|
E3 Ligand | Recruits CRL4CRBN | Lenalidomide core with preserved glutarimide-CRBN binding |
Linker | Spatially connects E3 and target ligands | ─C(O)CH₂─ (CO-C1) with terminal amine |
Conjugation Chemistry | Links E3 ligand to target binder | Amide coupling, nucleophilic substitution |
Target Binder | Binds protein of interest (e.g., kinase inhibitor) | Customizable via amine reactivity |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0